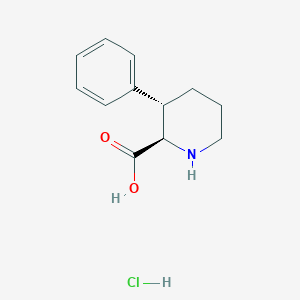![molecular formula C20H15Cl3N2O2 B2521799 5-chloro-1-[(2,6-dichlorophenyl)methyl]-N-methyl-6-oxo-N-phenylpyridine-3-carboxamide CAS No. 339024-00-9](/img/structure/B2521799.png)
5-chloro-1-[(2,6-dichlorophenyl)methyl]-N-methyl-6-oxo-N-phenylpyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "5-chloro-1[(2,6-dichlorophenyl)methyl]-N-methyl-6-oxo-N-phenylpyridine-3-carboxamide" is not directly mentioned in the provided papers. However, the papers discuss related compounds with chloro and phenyl groups, which can provide insights into the chemical behavior and properties of similar compounds. For instance, the first paper discusses the synthesis and antimycobacterial activity of 5-chloro-N-phenylpyrazine-2-carboxamides, which share some structural similarities with the compound .
Synthesis Analysis
The synthesis of related compounds involves chlorination and aminisation reactions, as seen in the third paper, where a pyrazolo[1,5-a]pyrimidin-7-amine derivative was synthesized . This suggests that similar methods could potentially be applied to synthesize the compound of interest, with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
Crystallographic techniques are commonly used to determine the structure of chloro-phenyl compounds, as demonstrated in the second and third papers . These techniques can provide detailed information about the molecular geometry, which is essential for understanding the compound's reactivity and interactions with other molecules.
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of the specific compound . However, the antimycobacterial activity of related compounds suggests that they can interact with biological targets, which implies that the compound of interest may also undergo specific reactions in biological systems or under laboratory conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of chloro-phenyl compounds can be inferred from spectroscopic data (IR, NMR) and crystallographic analysis, as shown in the papers . These properties are crucial for predicting the behavior of the compound in different environments and for designing further studies to explore its potential applications.
Aplicaciones Científicas De Investigación
Reactions of Chloropyridazinones
The reactions of chloropyridazinones, which are structurally similar to 5-chloro-1-[(2,6-dichlorophenyl)methyl]-N-methyl-6-oxo-N-phenylpyridine-3-carboxamide, were explored. These reactions involved nucleophilic substitution and hydrodeiodination when treated with hydrogen iodide, leading to the formation of various derivatives. The structure of each product was confirmed using NMR spectroscopy (Károlyházy et al., 2010).
Crystal and Biological Activity
The crystal structure and moderate anticancer activity of a compound structurally similar to the subject chemical were studied. The compound, synthesized by chlorination and aminization, was analyzed using element analysis, IR, 1H NMR, and X-ray diffraction (Lu et al., 2015).
Synthesis for Imaging Applications
A new PET radioligand for imaging of the orexin-2 receptor was synthesized. The process involved a multi-step synthesis with overall chemical yields and the final product was prepared by O-[(11)C]methylation, demonstrating high radiochemical purity and specific activity (Gao et al., 2016).
Antimicrobial Activity
A series of novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides exhibited significant antimicrobial activity, outperforming reference drugs against certain strains of microorganisms (Kolisnyk et al., 2015).
Safety And Hazards
Propiedades
IUPAC Name |
5-chloro-1-[(2,6-dichlorophenyl)methyl]-N-methyl-6-oxo-N-phenylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl3N2O2/c1-24(14-6-3-2-4-7-14)19(26)13-10-18(23)20(27)25(11-13)12-15-16(21)8-5-9-17(15)22/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGQRQILNLOQOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CN(C(=O)C(=C2)Cl)CC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-1-[(2,6-dichlorophenyl)methyl]-N-methyl-6-oxo-N-phenylpyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2521716.png)
![4-[4-(5-Chloro-2-methoxybenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2521717.png)
![6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]hexanamide](/img/no-structure.png)
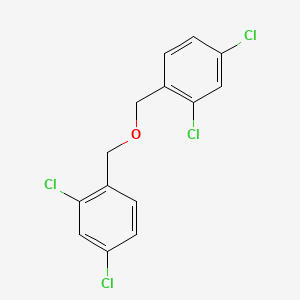
![Methyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]-3,5-dinitrobenzoate](/img/structure/B2521724.png)
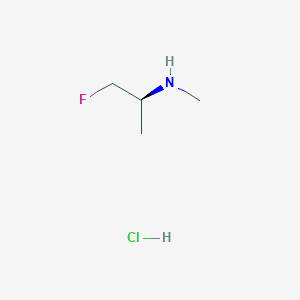
![N-(2-chlorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2521727.png)
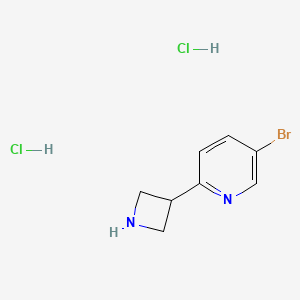
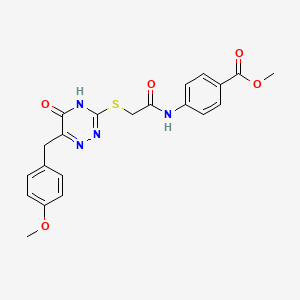
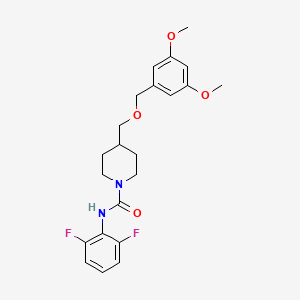
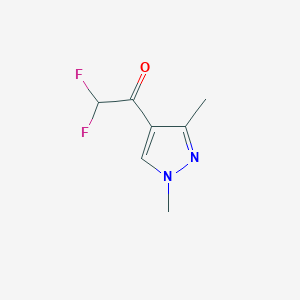
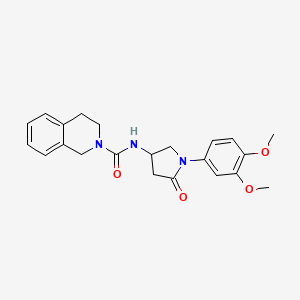
![3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde](/img/structure/B2521737.png)
